molecular formula C18H20N4O2S B2679757 (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1172774-39-8

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B2679757
CAS No.: 1172774-39-8
M. Wt: 356.44
InChI Key: GDUHPHVKUOPUAA-UHFFFAOYSA-N
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Description

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism of Compounds

A study by Renzulli et al. (2011) on a novel orexin 1 and 2 receptor antagonist, SB-649868, illustrates the compound's metabolism and disposition in humans. The research highlights the elimination pathways, half-life, and principal circulating components in plasma, providing a framework for understanding how similar compounds might be metabolized and disposed of in the human body.

Pharmacokinetic Profiles

The pharmacokinetic profiles and metabolic pathways of drugs are crucial for their development and therapeutic efficacy. For example, the study on L-735,524, a potent HIV-1 protease inhibitor, demonstrates the importance of identifying metabolites in human urine to understand drug metabolism, aiding in the optimization of dosing regimens and minimizing potential side effects.

Inhibition of Peripheral Cyclooxygenases

Research by Hinz et al. (2007) on dipyrone shows significant inhibition of peripheral cyclooxygenases (COX) in humans, suggesting a mechanism for its analgesic action. This study, available at FASEB Journal, can provide insights into how similar compounds might be used to explore novel analgesics or anti-inflammatory agents by targeting COX pathways.

Mechanism of Action

    Target of action

    The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, the primary targets of this compound could be these receptors.

    Mode of action

    The interaction of the compound with its targets could involve the indole nucleus binding to the receptors, leading to changes in the receptors’ activity .

    Biochemical pathways

    Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could affect multiple biochemical pathways related to these activities.

    Result of action

    The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities of indole derivatives, the effects could be diverse .

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18(24)16-12-25-17(20-16)15-11-13-3-1-2-4-14(13)19-15/h1-4,11-12,19,23H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUHPHVKUOPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.